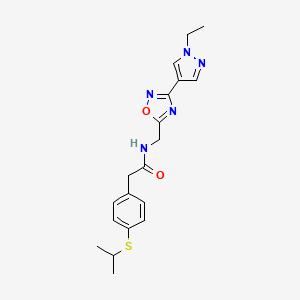

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and an acetamide side chain modified with a 4-(isopropylthio)phenyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the isopropylthio group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-4-24-12-15(10-21-24)19-22-18(26-23-19)11-20-17(25)9-14-5-7-16(8-6-14)27-13(2)3/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCMQFCCJSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The preparation of this compound involves a multi-step synthetic route. The synthesis usually starts with the preparation of the core pyrazole and oxadiazole intermediates. These intermediates are then subjected to further functionalization steps, including the introduction of the ethyl, isopropylthio, and phenyl groups under controlled reaction conditions. Common reagents used in the synthesis include alkyl halides, oxalyl chloride, and thiols, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial production methods: Industrial production of this compound would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of high-pressure reactors, automated synthesisers, and continuous flow chemistry techniques. Efficient purification methods such as recrystallization, chromatography, or distillation would be employed to ensure the compound meets stringent industrial standards.

Chemical Reactions Analysis

Types of reactions it undergoes: "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions: Oxidation reactions might employ reagents such as hydrogen peroxide or potassium permanganate, while reduction reactions could involve agents like sodium borohydride or hydrogen gas. Substitution reactions typically involve nucleophiles or electrophiles in the presence of suitable catalysts.

Major products formed from these reactions: The products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may lead to corresponding alcohols or amines.

Scientific Research Applications

Chemistry: Biology: In biological studies, it may act as a probe or inhibitor for specific enzymes or receptors. Medicine: Its unique structure could lead to the development of new pharmaceutical agents with activity against certain diseases. Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific chemical reactions.

Mechanism of Action

The exact mechanism of action of "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" depends on its application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction mechanisms, enzyme inhibition, or receptor agonism/antagonism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as detailed below. Key comparisons focus on molecular properties, bioactivity, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings

Structural Influence on Bioactivity: The 1,2,4-oxadiazole core in the target compound and Z9 confers rigidity and metabolic stability compared to thiazole (Z8) or triazole () analogs. However, Z8’s sulfonyl-morpholine group enhances aqueous solubility (LogP 1.5 vs. 3.8 for the target compound), critical for systemic distribution .

Enzyme Inhibition Profiles :

- Compounds with 1,2,4-oxadiazole (target, Z9) show moderate-to-high binding affinity for viral proteases (e.g., dengue NS3/NS5), likely due to hydrogen-bonding interactions with the oxadiazole ring .

- Triazole-based analogs () exhibit stronger kinase inhibition (e.g., EGFR) owing to their planar structure and sulfur-mediated hydrophobic interactions .

Pharmacological Advantages :

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to delve into the compound's biological activity, exploring its mechanisms, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure

The compound's structure can be broken down into several key components:

- Oxadiazole Ring : A five-membered heterocyclic compound that is known for its diverse biological activities.

- Pyrazole Moiety : Often associated with anti-inflammatory and anticancer properties.

- Isopropylthio Group : This substituent may enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole and pyrazole rings are believed to play crucial roles in binding to enzymes or receptors involved in disease pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : In some studies, compounds with similar structures have been shown to increase ROS levels, contributing to cytotoxic effects on tumor cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazoles and pyrazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | HepG2 | 10.5 |

| Example 2 | MCF-7 | 15.3 |

| Example 3 | HCT116 | 12.0 |

The above table illustrates the effectiveness of related compounds, suggesting that this compound may exhibit comparable or superior activity.

Anti-inflammatory Properties

In addition to anticancer effects, compounds featuring the pyrazole moiety have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Oxadiazole Derivatives :

- Pyrazoline Compounds :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the Oxadiazole Ring : Variations can significantly affect potency and selectivity.

- Length and Nature of Side Chains : Modifications can enhance solubility and permeability.

Q & A

Q. How can researchers optimize purification techniques to isolate trace impurities from the final product?

- Methodological Answer : Gradient elution in HPLC (C18 columns) with mobile phases of acetonitrile/water separates polar impurities. Recrystallization in mixed solvents (e.g., ethanol:water 3:1) enhances purity. Mass-directed fractionation identifies impurities for structural characterization via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.